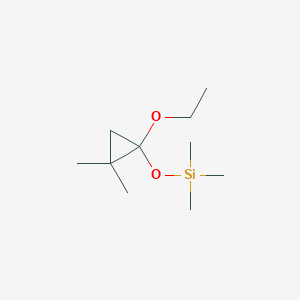
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyclopropane and cyclobutane derivatives from precursors similar to (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane has been studied. For example, 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes can be cyclized to produce dimethyl trans-cyclopropane-1,2-dicarboxylates or substituted cyclobutanes under the action of titanium tetrachloride (Wallace & Chan, 1983).
Molecular Structure Analysis
The molecular structure of related siloxane compounds has been determined through techniques such as NMR and X-ray crystallography, providing insights into the arrangement of silicon-containing molecules. For instance, the molecular structure of 2,6-bis[2-(heptamethylcyclotetrasiloxan-2-yl)ethyl]hexamethylcyclotetrasiloxane was analyzed to understand the structural parameters of poly(hexamethylcyclotetrasiloxane-2,6-diylethylene) (Ovchinnikov et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane and related compounds include cycloadditions, rearrangements, and condensations. For example, the practical synthesis of N-Cyclopropylanilines via direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane showcases the compound's utility in forming cyclopropylated aniline derivatives in a two-step process without the need for intermediate purification (Yoshida et al., 2003).
Physical Properties Analysis
The physical properties of silane compounds, including those related to (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane, are influenced by their molecular structure. These properties can be characterized by spectroscopic methods and thermogravimetric analysis, helping to understand the stability, solubility, and reactivity of these molecules.
Chemical Properties Analysis
The chemical properties of (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane derivatives involve their reactivity towards different chemical reagents and conditions. Studies on the reactions of alkylsilyl ions provide insights into the mechanisms and outcomes of interactions between silane compounds and various reactants (Trenerry et al., 1980).
Scientific Research Applications
Applications in Energy Storage
Silane compounds, similar in structure to (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane, have been synthesized and investigated for their potential as electrolyte solvents in lithium-ion batteries. These novel silane molecules, including various ethoxy and methoxy derivatives, demonstrate exceptional solubility for lithium salts such as LiBOB, LiPF6, and LiBF4. Their ability to form stable electrolytes with high lithium-ion conductivities suggests that structurally related compounds like (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane could be explored for similar applications. The promising results indicate a potential for enhancing the performance and safety of lithium-ion batteries (Amine et al., 2006).
Chemical Synthesis and Surface Modification
Studies on the synthesis and reactivity of alkylsilyl ions, including reactions involving trimethylsilyl cations and alkylcyclopropenes, provide valuable insights into the chemistry of silyl-substituted cyclopropanes. These findings are relevant for understanding the reactivity and potential applications of (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane in synthetic organic chemistry, particularly in creating novel organosilicon compounds (Trenerry et al., 1980).
Surface Chemistry and Hydrophobicity
The modification of silica surfaces using alkoxysilanes has been extensively studied to produce materials with tunable hydrophilic, hydrophobic, and superhydrophobic properties. Research on the controlled grafting of methoxysilanes and trialkylmethoxy silanes on silanol-containing surfaces demonstrates the potential of silane compounds to modify surface properties effectively. This work suggests that compounds like (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane could be utilized in surface chemistry applications to engineer materials with desired wettability characteristics (García et al., 2007).
Potential in Sensing Technologies
The study of SnO2 surface modification with ethoxysilanes, including triethoxymethylsilane (TEMS) and ethoxy-trimethylsilane (ETMS), reveals significant effects on gas-sensing properties. This research indicates that silane surface modification can enhance sensitivity to gases like hydrogen, suggesting that structurally related compounds such as (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane might find applications in developing advanced gas sensors. The ability to tailor the sensitivity of SnO2 sensors through silane modification highlights the potential for innovative sensor technologies (Wada & Egashira, 2000).
properties
IUPAC Name |
(1-ethoxy-2,2-dimethylcyclopropyl)oxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-7-11-10(8-9(10,2)3)12-13(4,5)6/h7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXGHANREPGGGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

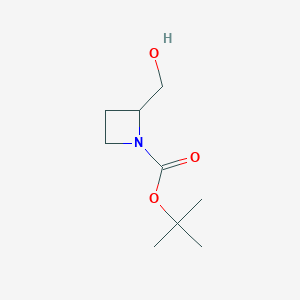

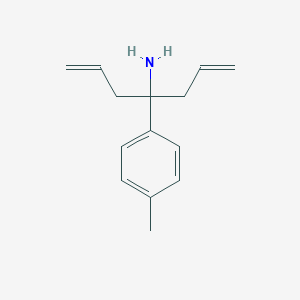
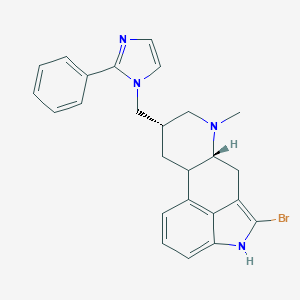

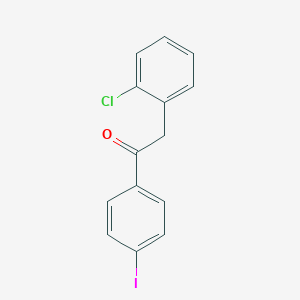
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
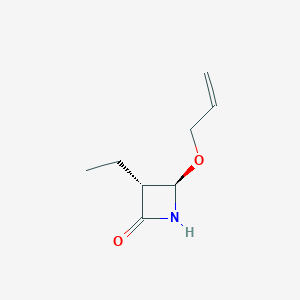
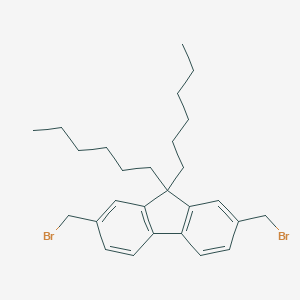

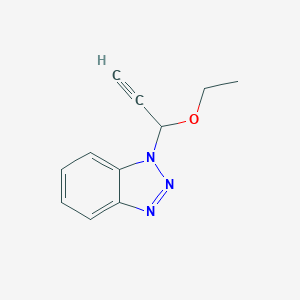

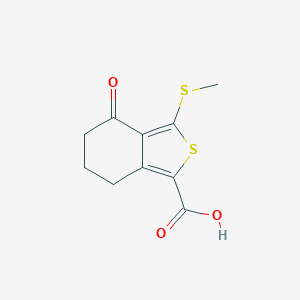
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)